FLT3-IN-50 -

FLT3-IN-50

Catalog Number: EVT-1534719
CAS Number:
Molecular Formula: C22H26N8O
Molecular Weight: 418.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FLT3-IN-50 is a selective and efficacious inhibitor of FLT3 mutations.
Synthesis Analysis

Methods and Technical Details

The synthesis of FLT3-IN-50 involves several key steps, primarily utilizing techniques such as reductive amination and aromatic substitution. For instance, derivatives are synthesized from commercially available pyrimidines and purines through optimized reaction conditions. This includes alkylation followed by chlorination, and subsequent introduction of various substituents via cross-coupling reactions .

Key steps include:

  • Reductive Amination: Used for synthesizing derivatives from pyrimidine precursors.
  • Aromatic Substitution: Chloride at specific positions is replaced with amines to enhance biological activity.
  • Purification: The crude products are purified using column chromatography with specific solvents to isolate the desired compounds effectively .
Molecular Structure Analysis

Structure and Data

FLT3-IN-50 features a complex molecular structure characterized by a purine core with multiple substitutions that enhance its inhibitory activity against FLT3. The structural optimization has led to compounds with varying substituents at different positions on the purine ring. The structure-activity relationship studies indicate that specific modifications significantly impact the compound's potency against FLT3, particularly those targeting the DFG-out conformation of the kinase .

Key Structural Features

  • Purine Core: Central to its mechanism of action.
  • Substituents: Variations at positions 2, 7, and 9 are crucial for enhancing inhibitory potency.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing FLT3-IN-50 include:

  • Alkylation Reactions: Introducing alkyl groups to enhance lipophilicity and biological activity.
  • Cross-Coupling Reactions: Such as the Chan-Lam reaction, which allows for the introduction of diverse aromatic substituents that improve selectivity for FLT3 over other kinases .

These reactions are meticulously controlled to optimize yields and ensure the desired structural characteristics are achieved.

Mechanism of Action

Process and Data

FLT3-IN-50 acts primarily as a Type-II kinase inhibitor. It binds to an allosteric site on the FLT3 kinase, which stabilizes the DFG-out conformation, thereby preventing ATP from binding effectively. This mechanism results in non-competitive inhibition, which is crucial for overcoming resistance mechanisms commonly observed in mutated forms of FLT3 .

Key Mechanistic Insights

  • Binding Dynamics: Time-dependent binding characteristics suggest that prolonged exposure enhances inhibitory effects.
  • Selectivity: The compound demonstrates selectivity for FLT3 over other kinases like cyclin-dependent kinases (CDKs), making it a promising candidate for targeted therapy in AML .
Physical and Chemical Properties Analysis

Physical Properties

FLT3-IN-50 typically exhibits properties such as:

  • Molecular Weight: Approximately 318 g/mol.
  • Melting Point: Ranges around 140–141 °C.

Chemical Properties

The compound is soluble in organic solvents like acetonitrile and exhibits stability under standard laboratory conditions. Its chemical reactivity is primarily dictated by its functional groups, which facilitate interactions with the target kinase .

Applications

Scientific Uses

FLT3-IN-50 is primarily investigated for its potential as a therapeutic agent in treating acute myeloid leukemia, particularly in patients harboring FLT3 mutations. Its specificity and potency make it an attractive candidate for clinical development. Ongoing research focuses on optimizing its pharmacokinetic properties and evaluating its efficacy in combination therapies .

Structural Biology of FLT3 Receptor & Mutational Landscape

FLT3 Receptor Architecture: Immunoglobulin-like Domains & Kinase Structure

The FLT3 receptor belongs to the Class III receptor tyrosine kinase (RTK) family and exhibits a conserved modular architecture critical for its function in hematopoiesis. The extracellular region comprises five immunoglobulin-like (Ig-like) domains (D1-D5) that mediate ligand binding specificity and receptor dimerization. Domain D4 functions as the primary FLT3 ligand (FL) interaction site, while D5 stabilizes the ligand-receptor complex through hydrophobic interactions [1] [7]. The single-pass transmembrane α-helix (residues 544–563) connects the extracellular region to the intracellular module, which contains the juxtamembrane (JM) domain (residues 591–597), the tyrosine kinase domain (TKD) split by a kinase insert domain (KID), and a C-terminal tail [5] [8].

The TKD adopts a bilobal structure characteristic of protein kinases, with the N-lobe containing a five-stranded β-sheet and α-helix C, and the C-lobe dominated by α-helices. The ATP-binding pocket resides at the lobe interface, while the activation loop (A-loop; residues 840–861) regulates catalytic activity. Structural analyses reveal that the A-loop conformation determines substrate accessibility: phosphorylation of tyrosine residues stabilizes an "open" conformation permitting substrate binding, while dephosphorylation favors a "closed" autoinhibited state [1] [6].

Table 1: Functional Domains of FLT3 Receptor

DomainResidue RangePrimary FunctionStructural Features
Ig-like Domains1-543Ligand binding (D4), complex stabilization (D5)β-sandwich folds; disulfide bridges
Transmembrane544-563Membrane anchoringα-helical
Juxtamembrane591-597AutoinhibitionUnstructured; regulatory motifs
Tyrosine Kinase610-943Catalytic activityBilobal (N-lobe β-sheet; C-lobe α-helical)
C-terminal Tail944-993Docking site for signaling moleculesPhosphotyrosine motifs

Autoinhibitory Mechanisms: Juxtamembrane Domain Dynamics

The JM domain serves as a critical autoinhibitory regulator through two complementary mechanisms. First, its N-terminal segment (JM-Z; residues 571–591) folds over the kinase N-lobe, sterically blocking the A-loop from adopting the active conformation [8]. Second, the JM hinge region (residues 592–599) contains conserved hydrophobic residues (e.g., V592, F594) that insert into a cleft between the kinase lobes, stabilizing the autoinhibited conformation [5] [10]. Mutagenesis studies confirm that deletion or disruption of the JM domain results in constitutive kinase activation even in the absence of ligand, highlighting its essential regulatory role [1].

Biophysical analyses demonstrate that the autoinhibited state represents a dynamic equilibrium rather than a static structure. Molecular dynamics simulations reveal transient unfolding of JM helices that permits occasional kinase activation. This intrinsic flexibility explains how oncogenic mutations can tip the equilibrium toward constitutive activation through kinetic stabilization of the unfolded JM state [5] [8].

Conformational Alterations in FLT3-ITD & FLT3-TKD Mutations

FLT3-ITD Mutations: Internal tandem duplications (ITDs) in exons 14–15 introduce 3–400 base pairs into the JM domain, resulting in elongated, unstructured loops. These insertions eliminate critical autoinhibitory contacts by: (1) displacing the JM-Z segment from the kinase N-lobe; (2) disrupting hydrophobic interactions in the hinge region; and (3) promoting receptor homodimerization through aberrant disulfide bonding between unpaired cysteines [1] [8]. The net effect is stabilization of the active A-loop conformation independent of ligand binding.

FLT3-TKD Mutations: The most prevalent TKD mutation, D835Y (exon 20), replaces aspartic acid with tyrosine in the A-loop. This substitution eliminates a critical salt bridge that stabilizes the autoinhibited "DFG-out" conformation, favoring the active "DFG-in" state instead [5] [9]. Less common mutations like I836M introduce bulkier side chains that sterically hinder A-loop closure, while Y842C disrupts hydrophobic packing in the C-lobe, enhancing kinase flexibility [5] [10].

Table 2: Frequency and Structural Impact of Major FLT3 Mutations in AML

Mutation TypeExonFrequencyKey Structural AlterationKinase Activation Mechanism
ITD (JM domain)14-1525-30%Elongated unstructured loopDisruption of autoinhibitory contacts
ITD (TKD1)14-155-10%Insertion in β3-sheet regionForced dimerization
D835Y207-10%A-loop destabilizationLoss of salt bridge locking inactive state
I836M201-3%Steric hindrance in A-loopImpaired conformational transition to "closed"
Y842C20<1%Disrupted hydrophobic core in C-lobeIncreased kinase domain flexibility

Structural Impact of Internal Tandem Duplications (ITD) on Dimerization

FLT3-ITD mutations drive ligand-independent dimerization through three distinct structural mechanisms:

  • Electrostatic Repulsion Loss: Wild-type JM domains contain charged residues (e.g., E597) that create repulsive forces preventing spontaneous dimerization. ITD insertions eliminate these charges, reducing intermolecular repulsion [1] [8].
  • Hydrophobic Patch Exposure: Duplications in the JM hinge region (residues 600–610) expose buried hydrophobic residues (e.g., I605, V608) that mediate aberrant receptor-receptor interactions [2] [10].
  • Cysteine-Mediated Crosslinking: Non-canonical cysteines introduced by ITDs form intermolecular disulfide bonds, particularly under oxidative stress in the bone marrow microenvironment [5].

ITD length critically influences dimer stability and oncogenicity. Longer ITDs (≥39 bp) create extended dimerization interfaces that enhance phosphorylation efficiency 2.5-fold compared to shorter ITDs (<39 bp) [2]. Moreover, ITDs inserted in tyrosine kinase domain 1 (TKD1; residues 610–670) exhibit stronger dimerization propensity than those in classical JM regions due to direct disruption of the kinase β-sheet structure [2] [10].

Properties

Product Name

FLT3-IN-50

IUPAC Name

4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C22H26N8O

Molecular Weight

418.51

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

InChI Key

DXUDRTZDTCQOLU-UHFFFAOYSA-N

SMILES

O=C(C1=NNC=C1NC2=C(CCC3)C3=NC(C)=N2)NC4=CC=C(N5CCNCC5)C=C4

Solubility

Soluble in DMSO

Synonyms

FLT3 IN-50; FLT3-IN 50; FLT3-IN-50

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.